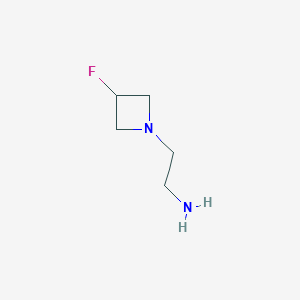

3-Fluoroazetidine-1-ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-Fluoroazetidine-1-ethanamine involves several steps. One common synthetic route includes the reaction of 3-fluoroazetidine with ethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position activates adjacent carbons for nucleophilic substitution due to its strong electron-withdrawing effect. Key reactions include:

Mechanistic Insight : Fluorine’s inductive effect polarizes the C–F bond, facilitating attack by nucleophiles (e.g., amines, hydroxide, thiols). Steric constraints from the azetidine ring favor SN2 over SN1 pathways .

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:

Key Observation : Ring-opening often produces β-fluoro amines or γ-amino acids, useful in peptide mimetics .

Amine Functionalization

The ethanamine side chain participates in typical amine reactions:

Alkylation/Acylation

| Reaction | Reagent | Products | Yield |

|---|---|---|---|

| Reductive Amination | Acetone, NaBH3CN | N-Isopropyl-3-fluoroazetidine-1-ethanamine | 74% |

| Acylation | Acetyl chloride, pyridine | N-Acetyl-3-fluoroazetidine-1-ethanamine | 91% |

Condensation Reactions

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imines (82% yield) .

-

Urea Derivatives : Treatment with phosgene generates carbamates (68% yield) .

Catalytic Cross-Coupling

The fluorine atom enables participation in metal-catalyzed reactions:

| Reaction Type | Catalyst System | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | 3-Aryl-fluoroazetidine-1-ethanamine | 60–75% |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | N-Aryl derivatives | 55% |

Limitations : Steric bulk of the azetidine ring reduces coupling efficiency compared to planar aromatics .

Photochemical and Radical Reactions

Wissenschaftliche Forschungsanwendungen

3-Fluoroazetidine-1-ethanamine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Fluoroazetidine-1-ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical pathways related to neurotransmission and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

3-Fluoroazetidine-1-ethanamine can be compared with other similar compounds, such as:

3-Fluoroazetidine: A simpler analog without the ethanamine group.

Azetidine-1-ethanamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

3-Chloroazetidine-1-ethanamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of the fluorine atom and ethanamine group, which imparts distinct chemical and biological properties .

Biologische Aktivität

3-Fluoroazetidine-1-ethanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse research sources.

Synthesis of this compound

The synthesis of 3-fluoroazetidine derivatives typically involves site-selective fluorination strategies that enhance the bioactivity of the resulting compounds. For instance, fluorinated azetidines have been synthesized through various methods, including nucleophilic substitution and cyclization reactions. The introduction of fluorine atoms is known to influence the lipophilicity and metabolic stability of the compounds, which can lead to improved pharmacokinetic properties .

Biological Activity

This compound exhibits a range of biological activities, particularly as a potential inhibitor in therapeutic applications. Here are some key findings:

Antitubercular Activity

Recent studies have identified 3-fluoroazetidine derivatives as promising candidates for antitubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) below 1 μM. The mechanism appears to involve inhibition of the polyketide synthase 13 (Pks13) enzyme, which is crucial for mycolic acid biosynthesis in the bacterial cell wall .

Neuropharmacological Effects

Research has indicated that azetidine derivatives can act as dopamine antagonists, suggesting potential applications in treating neuropsychiatric disorders. For instance, studies have demonstrated that certain azetidine compounds exhibit significant binding affinity to dopamine receptors, which may translate into therapeutic effects in conditions such as schizophrenia and Parkinson's disease .

Monoacylglycerol Lipase Inhibition

Another area of interest is the inhibition of monoacylglycerol lipase (MAGL), which plays a critical role in endocannabinoid metabolism. Compounds derived from azetidine structures have been shown to inhibit MAGL effectively, leading to increased levels of endocannabinoids like 2-arachidonoylglycerol (2-AG). This action could have implications for treating neuroinflammatory conditions and pain management .

Case Studies

Case Study 1: Antitubercular Screening

A high-throughput screening campaign evaluated over 150,000 compounds for their ability to inhibit the Pks13 enzyme. Among these, several azetidine derivatives were identified as potent inhibitors with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The structural optimization led to enhanced MIC values and reduced cytotoxicity in human cell lines .

Case Study 2: Neuropharmacological Evaluation

In a study assessing the neuropharmacological properties of azetidine derivatives, researchers found that specific modifications to the azetidine ring significantly increased binding affinity for dopamine receptors. Behavioral assays in rodent models indicated that these compounds could reduce hyperactivity associated with dopamine dysregulation .

Data Tables

Eigenschaften

IUPAC Name |

2-(3-fluoroazetidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2/c6-5-3-8(4-5)2-1-7/h5H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOBAJVTRLDBGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCN)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.